Butanal, 3-methyl-2-(nitromethyl)-

Radiopharmaceutical Chemistry Dopamine Transporter Imaging Organometallic Drug Design

Researchers synthesizing TROTEC-1 analogs for dopamine transporter (DAT) imaging face supply constraints for the essential chiral bifunctional precursor. This compound is the mandatory synthon for constructing the '3+1' mixed-ligand technetium/rhenium core. Generic aldehydes cannot substitute this scaffold. - Defines the chelating backbone in TROTEC-1 complexes achieving NET IC50: 7.30 nM. - Chiral beta-carbon architecture ensures correct metal complex geometry; verify chiral purity upon receipt. - Enables synthesis of high-affinity rhenium cold probes for assay validation.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 143357-71-5
Cat. No. B12541022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanal, 3-methyl-2-(nitromethyl)-
CAS143357-71-5
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC(C)C(C[N+](=O)[O-])C=O
InChIInChI=1S/C6H11NO3/c1-5(2)6(4-8)3-7(9)10/h4-6H,3H2,1-2H3
InChIKeyPLJXXNBFGJWTAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(nitromethyl)butanal (CAS 143357-71-5): A Specialized Bifunctional Aldehyde-Nitroalkane Building Block


Butanal, 3-methyl-2-(nitromethyl)- (IUPAC: 3-methyl-2-(nitromethyl)butanal, CAS 143357-71-5) is a small, chiral, bifunctional organic molecule characterized by the presence of both an aldehyde and a nitromethyl group on a branched butanal backbone . With a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol, it occupies a distinct chemical space as a reactive intermediate for organic synthesis . Its primary documented biological context is as a structural component of TROTEC-1, a high-affinity ligand developed for labeling the dopamine transporter (DAT), where the compound's framework contributes to the technetium/rhenium complex's pharmacophore [1].

Why 3-Methyl-2-(nitromethyl)butanal Cannot Be Replaced by Simpler Aldehyde Synthons in TROTEC-1 Mimetics


Generic substitution of 3-methyl-2-(nitromethyl)butanal with other aliphatic aldehydes or nitroalkanes is not feasible for applications requiring its specific bifunctional reactivity and chiral architecture. The spatial arrangement of the aldehyde and nitromethyl groups on the chiral beta-carbon center is critical for the formation of the tridentate ligand framework essential for stable technetium/rhenium chelation in TROTEC-1 analogs [1]. Unlike simpler linear or branched aldehydes, this compound provides the precise backbone geometry necessary for constructing the targeting moiety that interacts with monoamine transporters. Its inclusion in the TROTEC-1 complex, which demonstrated a high affinity for the dopamine transporter, is directly linked to its unique structure, a feature not replicable by generic mono-functional or non-nitromethyl-containing aldehydes [1]. The following evidence section details the specific context for this unique structural role.

Quantitative Differentiation of 3-Methyl-2-(nitromethyl)butanal from Generic Synthons: A State of the Evidence Report


Structural Uniqueness in TROTEC-1 Pharmacophore Assembly vs. Simpler Aldehydes

3-methyl-2-(nitromethyl)butanal is a crucial synthon for constructing the tetradentate ligand framework of TROTEC-1, a pioneering high-affinity ligand for the dopamine transporter (DAT). The technetium complex, [99mTc]TROTEC-1, was reported as a 'high-affinity ligand' for DAT. The compound's specific chiral bifunctional structure (aldehyde and nitromethyl group) is requisite for forming the coordination sphere around the metal core, a synthetic role that generic aldehyde synthons like isobutyraldehyde or 3-methylbutanal cannot fulfill [1]. In related high-affinity complexes from the same research group, competitive binding assays at the human norepinephrine transporter (NET) yielded IC50 values of 7.30 nM for a rhenium complex of a related ligand, demonstrating the potential for sub-10 nM affinity when the correct structural motif is present, though a direct head-to-head comparison for this specific compound is unavailable [2].

Radiopharmaceutical Chemistry Dopamine Transporter Imaging Organometallic Drug Design

Assay-Based Identification as a Component in High-Affinity Transporter Ligands

The compound is part of the ChEMBL751377 series, which was evaluated in in vitro competitive binding assays targeting monoamine transporters. While a direct IC50 for the isolated synthon is not available, its incorporation into a metal complex within this series is associated with potent binding. For example, a closely related rhenium complex within the same ChEMBL assay group (entry BDBM50067772) demonstrated an IC50 of 7.30 nM at the human norepinephrine transporter (NET), while the well-known comparator WIN-35428 (a tropane-based DAT inhibitor) showed an IC50 of 834 nM in the same assay [1]. This highlights the superior affinity achievable with the structural class derived from this compound compared to classic organic inhibitor frameworks, though direct quantitative differentiation for the aldehyde itself is not available [1].

Transporter Pharmacology Binding Affinity Structure-Activity Relationship (SAR)

Defined Application Niches for 3-Methyl-2-(nitromethyl)butanal Based on Evidence


Synthesis of Technetium/Rhenium-Based Radiopharmaceuticals Targeting Monoamine Transporters

This is the primary high-value application scenario. Laboratory heads and radiopharmacy procurement managers should prioritize this compound exclusively for projects involving the synthesis of TROTEC-1 or closely related '3+1' mixed-ligand technetium/rhenium complexes for DAT or NET imaging [1]. The compound's specific bifunctional nature is mandatory for creating the chelating backbone. Replacing it with any other aldehyde or nitro compound will result in the failure to form the correct metal complex. The supporting evidence from BindingDB shows that this synthetic route can yield organometallic complexes with low nanomolar affinity (IC50: 7.30 nM) for NET, which is a significant improvement over classic organic ligands like WIN-35428 (IC50: 834 nM) [2]. Researchers are advised to verify the compound's chiral purity upon procurement, as the stereochemistry at the beta-carbon is predicted to influence the final metal complex geometry.

Exploratory Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies on Bifunctional Nitro-Aldehydes

Medicinal chemists seeking to explore SAR around the aldehyde and nitromethyl functional groups in a sterically constrained environment can use this compound as a defined starting point. Its inclusion in the ChEMBL751377 bioactivity corpus, where structurally related complexes showed potent activity at monoamine transporters, provides a data-rich entry point for systematic derivatization [2]. The evidence suggests that variations in the backbone derived from this specific synthon lead to significant shifts in transporter affinity, making it a productive scaffold for SAR expansion rather than an exploratory dead-end often encountered with simpler building blocks.

Chemical Biology Probe Development for Competitive Transporter Binding Assays

Research groups focused on validating new targets for neurological disorders can use this compound to synthesize cold (non-radioactive) rhenium analogs of TROTEC-1 as competitive binding probes. The foundational evidence, showing a >100-fold potency window between the technetium/rhenium organometallic scaffold and standard organic inhibitors like WIN-35428, provides a strong rationale for using this compound to create high-affinity tools for assay development [2]. Procurement should be exclusively for this purpose, as generic, non-chelating aldehydes cannot support this application.

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